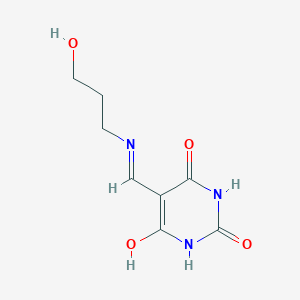
N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide varies depending on its application. In medicine, this compound has been reported to inhibit the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and neurodegeneration. It has also been reported to induce apoptosis in cancer cells.
In agriculture, N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been reported to disrupt the synthesis of chitin in insects and inhibit the growth of fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide vary depending on its application. In medicine, this compound has been reported to reduce inflammation, oxidative stress, and cell proliferation. It has also been reported to improve cognitive function and memory.
In agriculture, N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been reported to enhance plant growth and yield by promoting root development and nutrient uptake. It has also been reported to exhibit insecticidal and fungicidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide in lab experiments include its high purity and yield, as well as its diverse range of potential applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide. In medicine, further research is needed to fully understand its potential use as a drug delivery system and its effects on various diseases, including cancer and neurodegenerative disorders. In agriculture, further research is needed to optimize its use as a plant growth regulator and pesticide, as well as to minimize its potential environmental impact. Additionally, further research is needed to fully understand its mechanism of action and potential side effects in both medicine and agriculture.
Synthesemethoden
The synthesis of N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide involves the reaction of 2-aminobenzothiazole with 2-bromo-4'-methylacetophenone in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with thiourea and sodium hydroxide to yield the final compound. This method has been reported to have a high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been reported to exhibit anti-inflammatory, antimicrobial, antitumor, and neuroprotective properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In agriculture, N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been studied for its potential use as a plant growth regulator and as a pesticide. It has been reported to enhance plant growth and yield, as well as exhibit insecticidal and fungicidal properties.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c18-11(13-6-3-9-20-13)7-8-14(19)17-15-16-10-4-1-2-5-12(10)21-15/h1-6,9H,7-8H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKIECSJQMVBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7467299.png)

![2-[[4-[(4-Methoxyphenyl)methylamino]-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B7467312.png)
![[2-(2-methoxy-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467323.png)
![[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467332.png)
![[2-(3-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467339.png)

![[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467355.png)

![4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile](/img/structure/B7467366.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B7467371.png)

![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)